Rhodamine-6G N-Phenyl-thiosemicarbazide

Description

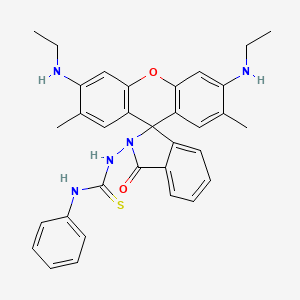

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZILEOAOQHFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858375 | |

| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885481-03-8 | |

| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Rhodamine-6G N-Phenyl-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Rhodamine-6G N-Phenyl-thiosemicarbazide, a fluorescent compound with significant potential in the development of chemosensors and imaging agents. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes the underlying chemical processes.

Introduction

Rhodamine derivatives are a prominent class of fluorescent dyes known for their excellent photophysical properties, including high molar extinction coefficients, strong fluorescence emission, and good photostability. A key feature of many rhodamine-based sensors is the reversible, analyte-induced switching between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form. This "off-on" switching mechanism forms the basis for the detection of various analytes, particularly metal ions.

The incorporation of a thiosemicarbazide moiety onto the rhodamine scaffold introduces a versatile binding site for specific analytes. The N-phenyl-thiosemicarbazide derivative of Rhodamine-6G, in particular, has been explored for its potential as a selective chemosensor. This guide details the synthetic route to this compound and the analytical techniques used for its thorough characterization.

Synthesis of this compound

The synthesis is a two-step process, beginning with the preparation of a Rhodamine-6G hydrazide intermediate, followed by its reaction with phenyl isothiocyanate.

Experimental Protocols

Step 1: Synthesis of Rhodamine-6G Hydrazide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Rhodamine-6G (1.0 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (excess, e.g., 10 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by the fading of the characteristic pink color of Rhodamine-6G to a pale yellow or colorless solution.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then washed with distilled water to remove excess hydrazine hydrate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Rhodamine-6G hydrazide as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized Rhodamine-6G hydrazide (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol in a round-bottom flask with a magnetic stirrer.

-

Addition of Phenyl Isothiocyanate: Add phenyl isothiocyanate (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques. The following tables summarize the expected and representative quantitative data.

Table 1: Spectroscopic Characterization Data

| Technique | Parameter | Observed Value/Range |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.0-8.0 ppm; Ethyl group protons: 1.2-1.4 ppm (t), 3.2-3.4 ppm (q); Methyl group protons: 1.8-2.0 ppm (s); NH protons: 8.0-10.0 ppm (br s) |

| ¹³C NMR | Chemical Shift (δ) | Spirolactam carbon: ~65 ppm; Aromatic carbons: 105-155 ppm; Thiocarbonyl carbon (C=S): ~180 ppm; Alkyl carbons: 14-45 ppm |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretching: 3200-3400; C-H stretching (aromatic & aliphatic): 2850-3100; C=O stretching (amide): ~1690; C=S stretching: ~1350; C-N stretching: 1100-1300 |

| Mass Spec. | m/z | [M+H]⁺ calculated for C₃₃H₃₄N₅O₂S⁺, found to be consistent with the theoretical value. |

Table 2: Photophysical Properties

| Property | Condition | Value |

| Absorption Max (λabs) | In MeCN | ~320 nm (spirolactam form) |

| In MeCN + Metal Ion | ~528 nm (ring-opened form) | |

| Emission Max (λem) | In MeCN (Excitation at 320 nm) | Weak or no emission |

| In MeCN + Metal Ion (Excitation at 528 nm) | ~550 nm | |

| Quantum Yield (Φ) | In MeCN | < 0.01 |

| In MeCN + Metal Ion | > 0.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Sensing Mechanism: Spirolactam Ring-Opening

The functionality of this compound as a chemosensor is predicated on the analyte-induced opening of the spirolactam ring. This conformational change restores the π-conjugated system of the xanthene core, leading to a dramatic change in its photophysical properties.

Caption: Analyte-induced fluorescence turn-on mechanism.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and representative data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry. The unique properties of this compound, particularly its "turn-on" fluorescent response, make it a promising candidate for the development of novel sensors and imaging probes for a variety of applications in research and drug development. Further investigations can focus on optimizing its selectivity for specific analytes and exploring its utility in biological systems.

Spectroscopic Properties of Rhodamine-6G N-Phenyl-thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Rhodamine-6G N-Phenyl-thiosemicarbazide. Rhodamine derivatives are a critically important class of fluorescent dyes utilized in a wide array of scientific applications, from cellular imaging to environmental sensing. The addition of an N-Phenyl-thiosemicarbazide moiety to the Rhodamine 6G core creates a versatile chemosensor with unique spectroscopic characteristics that are responsive to its environment, particularly to the presence of metal ions.

This document details the fundamental spectroscopic data of the parent Rhodamine 6G molecule, outlines the general experimental protocols for the synthesis and characterization of thiosemicarbazide derivatives, and explores the proposed signaling mechanism for metal ion detection.

Core Spectroscopic Data

The spectroscopic properties of this compound are fundamentally derived from the extended π-system of the xanthene core of Rhodamine 6G. The N-Phenyl-thiosemicarbazide group, however, significantly modulates these properties. In its native state, the compound typically exists in a colorless, non-fluorescent spirolactam form. The introduction of a target analyte, such as a metal ion, can induce a structural change to the open, highly fluorescent amide form.

While specific quantitative data for this compound (CAS 885481-03-8) is not extensively published, the fundamental spectroscopic parameters of the parent Rhodamine 6G dye provide a crucial baseline. It is anticipated that the derivatization will lead to shifts in the absorption and emission maxima.

Table 1: Spectroscopic Properties of Rhodamine 6G (Parent Compound)

| Property | Value | Solvent |

| Absorption Maximum (λabs) | ~525 - 530 nm | Ethanol |

| Molar Extinction Coefficient (ε) | ~116,000 cm-1M-1 | Ethanol |

| Emission Maximum (λem) | ~548 - 555 nm | Ethanol |

| Fluorescence Quantum Yield (Φf) | ~0.95 | Ethanol |

Note: The spectroscopic properties of this compound are expected to differ from the parent compound due to the influence of the N-Phenyl-thiosemicarbazide substituent.

Experimental Protocols

The synthesis and spectroscopic analysis of this compound follow established methodologies for rhodamine derivatives. Below are detailed, generalized protocols for these key experiments.

Synthesis of this compound

The synthesis is typically a two-step process, starting with the formation of a Rhodamine 6G hydrazide intermediate, followed by condensation with phenyl isothiocyanate.

Step 1: Synthesis of Rhodamine 6G Hydrazide

-

Dissolution: Dissolve Rhodamine 6G in a suitable solvent, such as ethanol or methanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by a color change from intense pink to colorless or pale yellow, indicating the formation of the spirolactam ring of the hydrazide derivative.

-

Isolation: After cooling, the solvent is removed under reduced pressure. The resulting solid is washed with distilled water and dried to yield Rhodamine 6G hydrazide.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the Rhodamine 6G hydrazide intermediate in a suitable dry solvent, such as ethanol or acetonitrile.

-

Addition of Phenyl Isothiocyanate: Add an equimolar amount of phenyl isothiocyanate to the solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours to facilitate the condensation reaction.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield a solid product.

Characterization of the synthesized compound is performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the molecular structure.

Spectroscopic Characterization

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to determine the molar extinction coefficient.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 300-700 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λabs) is determined.

-

Analysis: For quantitative analysis, ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-free solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λabs). The emission wavelength of maximum intensity (λem) is determined. An excitation spectrum can also be recorded by scanning the excitation wavelengths while monitoring the emission at λem.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).

Signaling Pathways and Experimental Workflows

The utility of this compound as a chemosensor lies in its ability to signal the presence of specific analytes through a change in its spectroscopic properties. The most common mechanism is a structural change from a non-fluorescent spirolactam to a fluorescent open-amide form upon binding to a metal ion.

Proposed Signaling Pathway for Metal Ion Detection

Caption: Proposed mechanism of metal ion detection by this compound.

General Experimental Workflow for Chemosensor Application

Caption: Workflow for evaluating the chemosensory response of the rhodamine derivative.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

An In-Depth Technical Guide to Rhodamine-6G N-Phenyl-thiosemicarbazide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Rhodamine-6G N-Phenyl-thiosemicarbazide. This derivative of the highly fluorescent Rhodamine 6G dye has garnered significant interest for its utility as a selective chemosensor, particularly for the detection of heavy metal ions.

Chemical Structure and Properties

This compound is a complex organic molecule derived from the well-known laser dye Rhodamine 6G. The core structure consists of a xanthene ring system, characteristic of rhodamine dyes, which is responsible for its fluorescent properties. This core is modified with a phenyl-thiosemicarbazide group, which acts as a specific binding site for certain analytes, most notably metal ions.

The IUPAC name for this compound is 1-(1-(3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)ethyl)-4-phenylthiosemicarbazide. Its chemical structure is characterized by a spirolactam ring, which in its closed form renders the molecule colorless and non-fluorescent. The interaction with specific metal ions triggers the opening of this ring, leading to a distinct color change and a "turn-on" fluorescence response.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₃N₅O₂S | [2] |

| Molecular Weight | 563.71 g/mol | [2] |

| CAS Number | 885481-03-8 | [2] |

| Appearance | Typically a colorless or pale solid in its spirolactam form. | [1] |

| Solubility | Soluble in common organic solvents such as acetonitrile, methanol, and DMSO. | [3][4] |

| Absorption Maximum (λabs) | In the absence of a target analyte, the absorption in the visible region is minimal. Upon ring-opening, a strong absorption band appears around 525-530 nm. | [3][5] |

| Emission Maximum (λem) | In its spirolactam form, the compound is non-fluorescent. Upon activation, it exhibits strong fluorescence with an emission maximum around 550-560 nm. | [3][5] |

| Quantum Yield (Φ) | The fluorescence quantum yield is negligible in the "off" state and increases significantly upon analyte binding. For the parent Rhodamine 6G, the quantum yield in ethanol is approximately 0.95. | [6] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from Rhodamine 6G. The first step involves the formation of Rhodamine 6G hydrazide, which is then reacted with phenyl isothiocyanate.

Experimental Protocol:

Step 1: Synthesis of Rhodamine 6G Hydrazide

-

Dissolve Rhodamine 6G (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (an excess, typically 10-20 equivalents) dropwise to the solution.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of Rhodamine 6G.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with distilled water to remove excess hydrazine hydrate.

-

Dry the product, a pinkish or off-white solid, under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the synthesized Rhodamine 6G hydrazide (1 equivalent) in a suitable solvent such as acetonitrile or methanol.

-

Add phenyl isothiocyanate (1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Caption: Synthetic pathway for this compound.

Application as a Chemosensor for Metal Ion Detection

This compound is a highly effective "turn-on" fluorescent and colorimetric chemosensor, particularly for the detection of mercuric ions (Hg²⁺). The sensing mechanism is based on the selective binding of the metal ion to the thiosemicarbazide moiety, which induces the opening of the non-fluorescent spirolactam ring to the highly fluorescent open-amide form.[3][5]

Signaling Pathway:

The interaction with a target metal ion, such as Hg²⁺, leads to a conformational change in the molecule. The sulfur and nitrogen atoms of the thiosemicarbazide group act as a chelating site for the metal ion. This binding event disrupts the spirocyclic structure, forcing the spirolactam ring to open. This ring-opening restores the π-conjugation of the xanthene fluorophore, resulting in a dramatic increase in both visible light absorption and fluorescence emission.

Caption: Signaling pathway for metal ion detection.

Experimental Workflow for Metal Ion Detection:

The following protocol outlines a general procedure for the use of this compound as a chemosensor.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile.

-

Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water or a suitable buffer.

-

-

Spectroscopic Measurements:

-

In a cuvette, place a specific volume of the solvent (e.g., 2 mL of acetonitrile).

-

Add a small aliquot of the chemosensor stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Record the initial UV-Vis absorption and fluorescence spectra of the chemosensor solution. The fluorescence spectrum is recorded by exciting at a wavelength where the ring-opened form absorbs (e.g., ~500-510 nm).

-

Incrementally add aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the UV-Vis and fluorescence spectra.

-

-

Data Analysis:

-

Plot the change in absorbance at the new absorption maximum and the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

This data can be used to determine the sensitivity, selectivity, and limit of detection (LOD) of the chemosensor for the specific metal ion.

-

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Frontiers | A Fluorescent and Colorimetric Chemosensor for Hg2+ Based on Rhodamine 6G With a Two-Step Reaction Mechanism [frontiersin.org]

- 6. A Rhodamine-Based Fluorescent Chemosensor for the Detection of Pb2+, Hg2+ and Cd2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

Rhodamine-6G N-Phenyl-thiosemicarbazide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhodamine-6G N-Phenyl-thiosemicarbazide, a highly sensitive and selective fluorescent probe. This document outlines its synthesis, photophysical properties, and applications in the detection of metal ions and bioimaging, supported by detailed experimental protocols and data.

Core Principles and Mechanism

This compound operates on the principle of a "turn-on" fluorescence mechanism. In its native state, the rhodamine core exists in a non-fluorescent, colorless spirolactam form. The presence of a specific analyte, such as a heavy metal ion, triggers a conformational change to the ring-opened, highly fluorescent amide form. This transformation results in a distinct color change and a significant increase in fluorescence intensity, enabling sensitive detection.

The general mechanism involves the binding of the target analyte to the thiosemicarbazide moiety, which induces the opening of the spirolactam ring of the rhodamine dye. This process is often highly selective, with the specific design of the receptor group (in this case, N-Phenyl-thiosemicarbazide) determining the probe's affinity for different analytes.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the commercially available Rhodamine 6G.

Synthesis of Rhodamine 6G Hydrazide (Intermediate)

The first step involves the synthesis of Rhodamine 6G hydrazide, a common intermediate for many rhodamine-based probes.[1]

Experimental Protocol:

-

Dissolve Rhodamine 6G in methanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Heat the mixture to reflux for approximately 4 hours, or until the solution becomes nearly colorless.

-

Cool the reaction mixture to room temperature.

-

Evaporate the methanol under reduced pressure.

-

Wash the resulting crude product with distilled water.

-

Dry the pink solid product under vacuum to yield Rhodamine 6G hydrazide.[1]

Synthesis of this compound

The final product is synthesized by reacting the Rhodamine 6G hydrazide intermediate with phenyl isothiocyanate.

Experimental Protocol:

-

Dissolve Rhodamine 6G hydrazide in a suitable solvent such as dry ethanol.

-

Add an equimolar amount of phenyl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final this compound probe.

Quantitative Data and Photophysical Properties

The photophysical properties of this compound and its activated form are crucial for its application as a fluorescent probe. The following table summarizes key quantitative data, compiled from studies on similar Rhodamine-6G thiosemicarbazide derivatives.

| Property | This compound (Inactive) | This compound (Active) | Reference |

| Appearance | Colorless | Pink/Red | [2] |

| Absorption Maximum (λabs) | ~350 nm | ~530 nm | [3][4] |

| Emission Maximum (λem) | Non-fluorescent | ~555 nm | [3][4][5] |

| Quantum Yield (Φ) | < 0.01 | > 0.5 | [3][6] |

| Molar Extinction Coefficient (ε) | Low | High | [3] |

Applications in Metal Ion Detection

Rhodamine-6G thiosemicarbazide derivatives have demonstrated high selectivity and sensitivity for various metal ions, particularly heavy metals like Hg2+ and Cu2+.[2][7][8] The phenyl group in the thiosemicarbazide moiety can influence the selectivity and sensitivity of the probe.

Detection of Hg2+

Many rhodamine-thiosemicarbazide probes exhibit a "turn-on" fluorescent response upon binding with Hg2+.[2] This is due to a Hg2+-triggered reaction that converts the thiosemicarbazide to a 1,3,4-oxadiazole, leading to the opening of the spirolactam ring.[2]

Experimental Protocol for Hg2+ Detection:

-

Prepare a stock solution of the this compound probe in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Prepare various concentrations of Hg2+ in an appropriate buffer solution (e.g., HEPES buffer, pH 7.4).

-

In a cuvette, mix the probe solution with the Hg2+ solution.

-

Incubate the mixture for a short period to allow for the reaction to complete.

-

Measure the absorbance spectrum to observe the appearance of the characteristic peak around 530 nm.

-

Measure the fluorescence emission spectrum with an excitation wavelength of around 500 nm to observe the "turn-on" fluorescence at approximately 555 nm.

-

A calibration curve can be constructed by plotting the fluorescence intensity against the Hg2+ concentration to determine the limit of detection.

Bioimaging Applications

The "turn-on" fluorescence, good photostability, and low cytotoxicity of rhodamine derivatives make them excellent candidates for bioimaging.[3] These probes can be used to visualize the distribution and concentration of specific analytes within living cells.

Experimental Protocol for Cell Imaging:

-

Culture cells (e.g., HeLa cells) in a suitable medium in a glass-bottom dish.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution of the this compound probe in a serum-free medium for a specific duration (e.g., 30 minutes).

-

Wash the cells again with PBS to remove any excess probe.

-

To visualize the analyte, incubate the cells with a solution of the target ion (e.g., Hg2+) for a specific time.

-

Acquire fluorescence images using a confocal fluorescence microscope with appropriate excitation and emission filters.

Visualized Workflows and Mechanisms

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the synthesis, sensing mechanism, and experimental workflows.

Caption: Synthesis workflow for this compound.

Caption: "Turn-on" fluorescence sensing mechanism.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 7. pjoes.com [pjoes.com]

- 8. Rhodamine 6G-PAH probes for heavy metal: Fluorescence detection, bioimaging, and solid-phase sensing application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spirolactam Ring-Opening Mechanism in Rhodamine-6G Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine-6G (R6G) derivatives have emerged as a versatile class of fluorescent probes with significant applications in biological imaging, diagnostics, and drug delivery. Their utility is primarily centered around the remarkable "off-on" fluorescence switching mechanism, which is governed by the reversible opening and closing of a spirolactam ring. This guide provides a comprehensive overview of the core principles of this mechanism, detailed experimental protocols for its characterization, and quantitative data for a range of R6G derivatives.

The Core Mechanism: A Reversible Transition

At the heart of the fluorescence switching in these R6G derivatives is a pH-dependent equilibrium between two distinct forms: a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored open-amide form.[1] This reversible transition is the foundation of their function as "turn-on" fluorescent probes.

The "Off" State (Spirolactam Form): Under neutral to basic conditions, the molecule exists in a closed spirolactam structure. In this conformation, the xanthene fluorophore, the core light-emitting part of the molecule, is orthogonal to the rest of the structure. This perpendicular arrangement disrupts the π-electron conjugation across the molecule, rendering it incapable of absorbing light in the visible spectrum and thus, non-fluorescent.

The "On" State (Open-Amide Form): In an acidic environment, the amide group of the spirolactam ring becomes protonated. This protonation event triggers a conformational change, leading to the opening of the spirolactam ring. The resulting open-amide form possesses a planar structure, which restores the extended π-conjugation across the xanthene ring. This extended conjugation allows the molecule to absorb visible light and subsequently emit strong fluorescence.[1] This process can also be triggered by the coordination of certain metal ions.

The equilibrium between the closed and open forms is highly sensitive to the surrounding chemical environment, particularly the pH. The pKa of the derivative, the pH at which half of the molecules are in the open form, is a critical parameter that can be tuned by modifying the chemical structure of the R6G scaffold. This tunability allows for the design of probes that are sensitive to specific pH ranges relevant to various biological processes.

Quantitative Data of Rhodamine-6G Derivatives

The photophysical properties of Rhodamine-6G derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data for a selection of R6G-based spirolactam probes, including their pKa values, maximum absorption and emission wavelengths (λ_abs and λ_em), and fluorescence quantum yields (Φ_F).

| Compound/Derivative | pKa | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| R6G-Hydrazide | 4.5 | 528 | 552 | - | [1] |

| R6G-(1,2-ethylenediamine) | 6.5 | 528 | 551 | 0.85 | [1] |

| R6G-(4-aminobutanol) | 7.0 | 528 | 551 | 0.82 | [1] |

| R6G-(piperazine) | 5.5 | 528 | 551 | 0.78 | [1] |

| R6G-Serinol | 7.2 | 528 | 551 | 0.88 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of Rhodamine-6G spirolactam derivatives and the study of their ring-opening mechanism.

Synthesis of Rhodamine-6G Spirolactam Derivatives (General Procedure)

This protocol describes a general method for the synthesis of amide-functionalized Rhodamine-6G derivatives.[1]

Materials:

-

Rhodamine-6G

-

Primary amine of choice (e.g., ethylenediamine, piperazine)

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Hydrazine hydrate (for hydrazide intermediate)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Synthesis of Rhodamine-6G Hydrazide (Intermediate):

-

Dissolve Rhodamine-6G in methanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the mixture for 4 hours until the solution becomes nearly colorless.

-

Cool the reaction mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Wash the resulting crude product with distilled water and dry under vacuum to obtain a pink solid.

-

-

Synthesis of the Final Rhodamine-6G Derivative:

-

Dissolve the synthesized Rhodamine-6G hydrazide in an appropriate anhydrous solvent.

-

Add an excess of the desired primary amine.

-

Reflux the mixture for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

-

Characterize the final product using NMR and mass spectrometry.

-

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Analyze the spectra to confirm the successful formation of the amide bond and the overall structure of the derivative. Key signals to look for include the disappearance of the ester protons of the starting material and the appearance of new signals corresponding to the incorporated amine.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Determine the molecular weight of the synthesized compound from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺).

pH-Dependent Fluorescence Spectroscopy

This protocol outlines the procedure for investigating the fluorescence response of a Rhodamine-6G spirolactam derivative to changes in pH.

Materials:

-

Stock solution of the Rhodamine-6G derivative in a suitable solvent (e.g., DMSO).

-

A series of buffer solutions with a range of pH values (e.g., citrate-phosphate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for basic range).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a series of solutions of the Rhodamine-6G derivative at a final concentration of 1-10 µM in the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid solvent effects.

-

Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer. Set the excitation wavelength to the absorption maximum of the open form of the dye (typically around 525-530 nm).

-

Record the fluorescence intensity at the emission maximum (typically around 550-560 nm) for each pH value.

-

Plot the fluorescence intensity as a function of pH.

-

Determine the pKa value by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half-maximal.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Materials:

-

Solution of the Rhodamine-6G derivative in a specific pH buffer (where it is fully in its fluorescent open form).

-

Solution of a fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

-

UV-Vis spectrophotometer.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a series of five dilutions for both the sample and the standard solution.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.

-

Measure the fluorescence emission spectrum for each solution using the fluorometer, with the same excitation wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The plots should yield straight lines passing through the origin. Determine the slope of each line (Gradient).

-

Calculate the quantum yield of the sample (Φ_F_sample) using the following equation:

Φ_F_sample = Φ_F_std * (Gradient_sample / Gradient_std) * (n_sample² / n_std²)

where:

-

Φ_F_std is the quantum yield of the standard.

-

Gradient_sample and Gradient_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are the same, this term is 1).

-

Kinetic Analysis of Spirolactam Ring Opening (pH-Jump)

This protocol describes a method to study the kinetics of the spirolactam ring opening upon a rapid change in pH.

Materials:

-

Stopped-flow spectrophotometer or fluorometer.

-

Solution of the Rhodamine-6G derivative in a neutral or basic buffer (e.g., pH 8).

-

Acidic buffer solution (e.g., pH 2).

Procedure:

-

Load the two syringes of the stopped-flow instrument with the solution of the Rhodamine-6G derivative and the acidic buffer, respectively.

-

Rapidly mix the two solutions in the observation cell of the instrument. This will induce a rapid "pH jump".

-

Monitor the change in absorbance or fluorescence intensity over time at the respective maximum wavelength.

-

The resulting kinetic trace will show an increase in signal as the spirolactam ring opens.

-

Fit the kinetic data to a first-order or pseudo-first-order rate equation to determine the observed rate constant (k_obs) for the ring-opening process.

Visualizing the Mechanism and Workflows

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using the Graphviz DOT language, illustrate the spirolactam ring-opening mechanism and a typical experimental workflow.

Caption: The acid-catalyzed spirolactam ring-opening mechanism.

Caption: A typical experimental workflow for the study of Rhodamine-6G derivatives.

Conclusion

The spirolactam ring-opening mechanism in Rhodamine-6G derivatives provides a robust and tunable platform for the development of "turn-on" fluorescent probes. Understanding the fundamental principles of this mechanism, coupled with rigorous experimental characterization, is essential for the rational design of novel probes with tailored properties for specific applications in research, diagnostics, and drug development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting field.

References

A Technical Guide to the Synthesis of Rhodamine-Based Chemosensors for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, signaling mechanisms, and applications of rhodamine-based chemosensors for the detection of various metal ions. Rhodamine derivatives are highly valued as fluorescent probes due to their exceptional photophysical properties, including high absorption coefficients, excellent fluorescence quantum yields, and good photostability.[1][2] Their application in metal ion sensing largely relies on a clever chemical switch: the reversible, metal-ion-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent, colored open-amide form.[3][4] This "off-on" mechanism allows for highly sensitive and selective detection, often enabling naked-eye visualization of the target ion.[5][6]

Core Signaling Pathway: Spirolactam Ring-Opening

The fundamental principle behind most rhodamine-based metal ion sensors is the equilibrium between two forms: a colorless and non-fluorescent spirolactam structure and a colorful and intensely fluorescent ring-opened acyclic structure.[2] In the absence of a target metal ion, the sensor exists in the stable, non-emissive spirolactam form. Upon selective binding of a metal ion to the attached receptor (chelating) unit, the spirolactam ring is induced to open.[1][7] This structural change restores the π-conjugated xanthene system of the rhodamine dye, leading to a dramatic increase in both color and fluorescence.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rhodamine Based Chemosensors for Metal ions Detection: An Overview. | Semantic Scholar [semanticscholar.org]

- 4. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New colorimetric chemosensor based on rhodamine hydrazide to detect Cu2+ ions by naked eye | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.du.ac.in [journals.du.ac.in]

Rhodamine-6G N-Phenyl-thiosemicarbazide for Heavy Metal Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, mechanism, and application of Rhodamine-6G N-Phenyl-thiosemicarbazide as a highly selective and sensitive fluorescent chemosensor for the detection of heavy metal ions. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the core mechanisms and workflows.

Introduction

The detection of heavy metal ions in environmental and biological systems is of paramount importance due to their inherent toxicity and potential to cause significant health issues. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and real-time monitoring capabilities. Among these, Rhodamine-6G based sensors have garnered considerable attention due to their excellent photophysical properties, including high quantum yields and a characteristic "off-on" signaling mechanism.

The core of this mechanism lies in the equilibrium between a colorless, non-fluorescent spirolactam form and a colorful, highly fluorescent ring-opened amide form. The presence of specific metal ions can trigger this transformation, leading to a distinct colorimetric and fluorometric response. The incorporation of a N-Phenyl-thiosemicarbazide moiety onto the Rhodamine-6G scaffold provides specific binding sites for heavy metal ions, thereby enhancing the selectivity of the sensor. This guide focuses on a derivative where Rhodamine 6G hydrazide is reacted with phenyl isothiocyanate, a common precursor for creating thiosemicarbazide-like sensors.

Signaling Mechanism

The sensing mechanism of this compound is predicated on the metal-ion-induced ring-opening of the spirolactam. In the absence of the target heavy metal ion, the sensor exists in its closed, non-fluorescent spirolactam form. The lone pair of electrons on the nitrogen atom of the hydrazide moiety is involved in the spirolactam ring formation. Upon introduction of a specific heavy metal ion, such as Hg²⁺ or Cu²⁺, the sulfur and nitrogen atoms of the N-Phenyl-thiosemicarbazide group act as a chelating unit, binding to the metal ion. This coordination event disrupts the spirolactam structure, forcing the ring to open and forming a highly conjugated xanthene structure. This structural change results in a dramatic increase in fluorescence intensity and a visible color change from colorless to pink or magenta.

Experimental Protocols

Synthesis of this compound

The synthesis of the target sensor is a two-step process, starting with the preparation of a Rhodamine 6G hydrazide intermediate.

Step 1: Synthesis of Rhodamine 6G Hydrazide

-

Dissolve Rhodamine 6G (1.0 g) in ethanol (28 mL) in a round-bottom flask.

-

Add hydrazine monohydrate (2.5 mL, 80% solution) dropwise to the solution.

-

Reflux the mixture with stirring for 4-6 hours. The color of the solution will change from deep red to light pink or almost colorless.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with distilled water and dry under vacuum to obtain Rhodamine 6G hydrazide as a pinkish solid.

Step 2: Synthesis of this compound

-

In an oven-dried, 25 mL one-necked round-bottomed flask equipped with a magnetic stirring bar, dissolve Rhodamine 6G hydrazide (200 mg, 0.47 mmol) in 3 mL of N,N-dimethylformamide (DMF).

-

Add phenyl isothiocyanate (0.10 mL, 0.65 mmol) to the solution using a disposable syringe.

-

Stir the reaction mixture for 6 hours at room temperature under an inert atmosphere (e.g., argon).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by column chromatography on silica gel.

Protocol for Heavy Metal Sensing

-

Preparation of Stock Solutions:

-

Prepare a 1.0 mM stock solution of the this compound sensor in acetonitrile (CH₃CN).

-

Prepare 1.0 mM stock solutions of various metal ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺, Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.) by dissolving their nitrate or chloride salts in deionized water.

-

-

Spectroscopic Measurements:

-

All measurements should be conducted in a suitable solvent system, typically a mixture of acetonitrile and water (e.g., 9:1 v/v) buffered to a physiological pH (e.g., 7.0-7.4 with HEPES or Tris-HCl buffer).

-

For a typical titration experiment, place a solution of the sensor (e.g., 10 µM) in a quartz cuvette.

-

Record the initial UV-Vis absorption and fluorescence emission spectra. For fluorescence, use an excitation wavelength around 500-510 nm.

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the spectra again.

-

Continue this process until the spectral changes are saturated.

-

-

Data Analysis:

-

Plot the absorbance at the new absorption maximum (around 530-560 nm) and the fluorescence intensity at the emission maximum (around 550-580 nm) against the concentration of the added metal ion.

-

The detection limit can be calculated using the formula: 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations.

-

The binding stoichiometry of the sensor-metal complex can be determined using a Job's plot, where the total molar concentration of the sensor and the metal ion is kept constant while their molar fractions are varied.

-

Quantitative Data Presentation

The following tables summarize the sensing performance of various Rhodamine-6G thiosemicarbazide and related derivatives for different heavy metal ions. It is important to note that the exact performance characteristics can vary depending on the specific molecular structure of the sensor and the experimental conditions.

Table 1: Performance Characteristics for Hg²⁺ Detection

| Sensor Derivative | Solvent System | Linear Range (µM) | Detection Limit (nM) | Binding Stoichiometry (Sensor:Hg²⁺) | Reference |

| Bis(rhodamine 6G) derivative | CH₃CN/H₂O (9:1 v/v) | - | 12 | 1:1 | [1] |

| Rhodamine 6G hydrazide | Acetonitrile | 0 - 5 | 25 | - | [2] |

| Thiosemicarbazide-appended rhodamine | - | 0.25 - 20 | 10 | - | [3] |

| Rhodamine 6G-PAH probe | - | - | 0.84 | - | [4] |

Table 2: Performance Characteristics for Cu²⁺ Detection

| Sensor Derivative | Solvent System | Linear Range (µM) | Detection Limit (nM) | Binding Stoichiometry (Sensor:Cu²⁺) | Reference |

| Rhodamine 6G hydrazide-thiosemicarbazide | - | - | 47.2 | - | [5] |

| Rhodamine 6G-pyridine derivative | CH₃CN/H₂O (9:1 v/v) | - | 1230 | 1:2 | [6] |

| Rhodamine 6G-chromone derivatives | Aqueous acetonitrile | - | - | - | [7][8] |

| Rhodamine 6G dyes (P15, P41, P45) | Aqueous media (pH 7.2) | - | - | 1:1 or 1:2 | [9] |

Conclusion

This compound and its derivatives are powerful and versatile chemosensors for the detection of heavy metal ions. Their "off-on" fluorescent signaling mechanism, coupled with a distinct colorimetric response, allows for both quantitative analysis and qualitative "naked-eye" detection. The straightforward synthesis and high sensitivity and selectivity make these sensors valuable tools for researchers in environmental monitoring, cellular imaging, and diagnostics. The detailed protocols and compiled data in this guide provide a solid foundation for the application and further development of these promising sensing molecules.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Fluorescent and Colorimetric Dual-Mode Strategy Based on Rhodamine 6G Hydrazide for Qualitative and Quantitative Detection of Hg2+ in Seafoods [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rhodamine 6G-PAH probes for heavy metal: Fluorescence detection, bioimaging, and solid-phase sensing application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]

- 8. scirp.org [scirp.org]

- 9. Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rhodamine-6G N-Phenyl-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine-6G N-Phenyl-thiosemicarbazide is a highly selective and sensitive "turn-on" fluorescent chemosensor. This class of molecules has garnered significant attention in analytical chemistry, environmental monitoring, and biological imaging due to its ability to detect specific metal ions, most notably mercury (Hg²⁺) and copper (Cu²⁺). The sensing mechanism is based on a metal ion-triggered structural change from a non-fluorescent spirolactam form to a highly fluorescent ring-opened amide form, resulting in a distinct colorimetric and fluorometric response.

These application notes provide a comprehensive overview of the experimental protocols for the synthesis and application of this compound as a chemosensor.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 885481-03-8[1] |

| Molecular Formula | C₃₃H₃₃N₅O₂S[1] |

| Molecular Weight | 563.71 g/mol [1] |

| Appearance | Typically a pinkish or reddish powder |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetonitrile |

Data Presentation

Chemosensor Performance for Metal Ion Detection

The performance of Rhodamine-6G thiosemicarbazide derivatives as chemosensors is highly dependent on the specific derivative and the immobilization method used. The following table summarizes key performance metrics for Hg²⁺ detection using a spirocyclic phenyl-thiosemicarbazide Rhodamine 6G derivative.

| Immobilization Matrix | Limit of Detection (LOD) | Response Time | Reference |

| Gold Nanoparticles (AuNPs) | 0.15 ng/mL | 7 hours | [2][3] |

| Nylon Membranes | 0.4 ng/mL | 4 minutes | [2][3] |

A rhodamine derivative with a thiosemicarbazide moiety has also been shown to be effective for Cu²⁺ detection.

| Analyte | Limit of Detection (LOD) | Reference |

| Cu²⁺ | 47.2 nM | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process. First, Rhodamine 6G is converted to Rhodamine 6G hydrazide. This intermediate is then reacted with phenyl isothiocyanate.

Step 1: Synthesis of Rhodamine 6G Hydrazide (Intermediate)

-

Dissolve Rhodamine 6G in methanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Heat the mixture to reflux for approximately 4 hours, or until the solution becomes nearly colorless.[5]

-

Cool the reaction mixture to room temperature.

-

Evaporate the methanol using a rotary evaporator.

-

Wash the resulting crude product with distilled water.

-

Dry the pink solid product under vacuum.[5]

Step 2: Synthesis of this compound

-

Dissolve the synthesized Rhodamine 6G hydrazide in dry ethanol.

-

In a separate flask, dissolve an equimolar amount of phenyl isothiocyanate in ethanol.

-

Add the phenyl isothiocyanate solution to the Rhodamine 6G hydrazide solution.

-

The reaction is typically carried out at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Metal Ion Detection in Aqueous Samples

This protocol outlines the general procedure for using this compound as a fluorescent probe for the detection of metal ions like Hg²⁺ or Cu²⁺.

Materials:

-

This compound stock solution (e.g., 1 mM in acetonitrile or methanol).

-

Aqueous solutions of various metal ions for selectivity testing.[6]

-

Target metal ion solution of known concentration for sensitivity determination.

-

UV-Vis spectrophotometer.

-

Fluorometer.

Procedure:

-

Prepare a working solution of the chemosensor by diluting the stock solution in a suitable solvent mixture, such as a 40:60 mixture of HEPES buffer and acetonitrile.[6] The final concentration is typically in the micromolar range (e.g., 10 µM).[6]

-

To a cuvette containing the chemosensor working solution, add a specific amount of the sample solution containing the target metal ion.

-

Incubate the solution for a predetermined response time (this should be optimized for the specific sensor and analyte).

-

Measure the absorbance spectrum using a UV-Vis spectrophotometer. A new absorption band around 530 nm is expected to appear upon binding with the metal ion.[7]

-

Measure the fluorescence emission spectrum using a fluorometer. Excite the solution at the appropriate wavelength (e.g., 526 nm) and record the emission spectrum.[6] A significant increase in fluorescence intensity is expected.

-

For selectivity studies, repeat the procedure with various other metal ions to ensure the response is specific to the target analyte.

-

For sensitivity studies, perform a titration by adding increasing concentrations of the target metal ion to the chemosensor solution and measure the corresponding fluorescence intensity to determine the limit of detection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow for using this compound as a chemosensor.

References

- 1. scbt.com [scbt.com]

- 2. Turn-on Fluorescence Hg2+ Chemosensing Based in a Rhodamine 6G Derivative and Different Sensing Immobilization Approaches | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. A Fluorescent and Colorimetric Chemosensor for Hg2+ Based on Rhodamine 6G With a Two-Step Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes: Rhodamine-6G N-Phenyl-thiosemicarbazide for the Detection of Cu2+ Ions

Introduction

Copper is an essential trace element for many biological processes, yet it can be toxic at elevated concentrations. Therefore, the development of sensitive and selective methods for the detection of cupric ions (Cu2+) is of significant importance in environmental monitoring, biological research, and drug development. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging.

Rhodamine-based probes are particularly well-suited for the detection of metal ions. Their sensing mechanism often relies on a reversible, cation-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent, ring-opened amide form. This "turn-on" fluorescence response provides a high signal-to-noise ratio. The incorporation of a thiosemicarbazide moiety as a recognition site introduces a high affinity and selectivity for soft metal ions like Cu2+. The Rhodamine-6G N-Phenyl-thiosemicarbazide probe is designed to exhibit a selective colorimetric and fluorescent response to Cu2+ ions.

Principle of Detection

The detection of Cu2+ ions by this compound is based on the principle of coordination-induced structural change. In the absence of Cu2+ ions, the probe exists in a colorless, non-fluorescent spirolactam form. The lone pair of electrons on the nitrogen atom of the thiosemicarbazide moiety is involved in the spirolactam ring system. Upon the addition of Cu2+ ions, the sulfur and nitrogen atoms of the N-phenyl-thiosemicarbazide group act as a chelating center, binding selectively to the Cu2+ ions. This coordination event disrupts the spirolactam ring, forcing it to open and form the thermodynamically stable, planar xanthene structure of the rhodamine dye. This structural transformation results in a significant change in the electronic properties of the molecule, leading to a visible color change from colorless to pink and a strong fluorescence emission upon excitation.

Signaling Pathway

Application Notes and Protocols: Rhodamine-6G N-Phenyl-thiosemicarbazide for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine-6G N-Phenyl-thiosemicarbazide is a fluorescent probe designed for the detection and imaging of specific analytes within biological systems. As a derivative of the highly photostable and bright Rhodamine-6G dye, this probe leverages a "turn-on" fluorescence mechanism, making it a powerful tool for bioimaging applications. The core structure consists of the Rhodamine-6G fluorophore, which is rendered non-fluorescent by a spirolactam ring. The N-Phenyl-thiosemicarbazide moiety acts as a recognition site for specific metal ions. Interaction with the target analyte triggers the opening of the spirolactam ring, resulting in a dramatic increase in fluorescence intensity and a visible color change. This property allows for both fluorometric and colorimetric detection of the target ion.

Rhodamine-based probes are valued for their excellent photophysical properties, including high quantum yields, large molar extinction coefficients, and emission in the visible range, which is often compatible with standard fluorescence microscopy equipment.[1][2] These characteristics, combined with the high sensitivity and selectivity of the thiosemicarbazide chelating unit, make this compound a promising candidate for monitoring metal ions in living cells and environmental samples.

Principle of Detection

The detection mechanism of this compound is based on a analyte-induced structural change. In its native state, the molecule exists in a colorless, non-fluorescent spirolactam form. The lone pair of electrons on the nitrogen atom of the spirolactam ring quenches the fluorescence of the xanthene core. Upon binding of a target metal ion (e.g., Fe³⁺, Hg²⁺, Cu²⁺) to the N-Phenyl-thiosemicarbazide chelating unit, the spirolactam ring is opened.[3][4] This irreversible binding event restores the conjugated π-system of the rhodamine fluorophore, leading to a strong fluorescence emission and the appearance of a distinct pink or reddish color.[4][5] This "turn-on" response provides a high signal-to-noise ratio, enabling sensitive detection of the target analyte.

Quantitative Data

The following table summarizes the typical photophysical and performance characteristics of Rhodamine-6G thiosemicarbazide-based probes. Data presented here is representative of this class of compounds and may vary for the specific N-Phenyl derivative.

| Parameter | Value | Reference Analyte | Conditions |

| Absorption Maxima (λ_abs) | |||

| Spirolactam Form (Off) | ~320 nm | - | CH₃CN/H₂O |

| Ring-Opened Form (On) | ~530-560 nm | Fe³⁺, Hg²⁺, Cu²⁺ | CH₃CN/H₂O |

| Emission Maxima (λ_em) | |||

| Spirolactam Form (Off) | Weak or no emission | - | CH₃CN/H₂O |

| Ring-Opened Form (On) | ~555-585 nm | Fe³⁺, Hg²⁺, Cu²⁺ | CH₃CN/H₂O |

| Molar Extinction Coefficient (ε) | > 8.0 x 10⁴ M⁻¹cm⁻¹ | Fe³⁺ | CH₃CN/H₂O |

| Quantum Yield (Φ) | > 0.4 | Fe³⁺ | CH₃CN/H₂O |

| Limit of Detection (LOD) | 10⁻⁸ M to 10⁻⁷ M | Hg²⁺, Fe³⁺ | Aqueous Buffer |

| Response Time | < 5 minutes | Hg²⁺ | Aqueous Buffer |

| Optimal pH Range | 5.0 - 9.4 | Hg²⁺ | Aqueous Buffer |

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process.

Step 1: Synthesis of Rhodamine-6G Hydrazide Intermediate

-

Dissolve Rhodamine-6G in methanol or ethanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the mixture for approximately 4 hours, during which the solution color should fade to a pale pink or become nearly colorless.[6]

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Wash the resulting crude product with distilled water and dry under vacuum to obtain a pinkish solid of Rhodamine-6G hydrazide.[6]

Step 2: Synthesis of this compound

-

Dissolve the Rhodamine-6G hydrazide intermediate in a suitable solvent such as dry ethanol.

-

Add an equimolar amount of phenyl isothiocyanate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitate by filtration.

-

Wash the solid product with cold ethanol to remove unreacted starting materials.

-

Purify the crude product by column chromatography or recrystallization to yield the final this compound probe.

Protocol for in vitro Metal Ion Detection

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare stock solutions (e.g., 10 mM) of various metal ions (as perchlorate or nitrate salts) in deionized water.

-

-

Spectroscopic Measurements:

-

For fluorescence measurements, dilute the probe stock solution to a final concentration of 1-10 µM in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) containing a small percentage of the organic solvent used for the stock solution (e.g., CH₃CN/H₂O, 9:1, v/v).[1]

-

Record the initial fluorescence spectrum of the probe solution.

-

Add increasing concentrations of the target metal ion stock solution to the probe solution.

-

After each addition, incubate for a short period (e.g., 2-5 minutes) and record the fluorescence emission spectrum.

-

For absorption measurements, follow a similar procedure using a UV-Vis spectrophotometer.

-

Protocol for Bioimaging in Living Cells

-

Cell Culture:

-

Culture the cells of interest (e.g., HeLa, HepG2) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere with 5% CO₂ at 37°C.

-

Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

-

Cell Staining and Imaging:

-

Prepare a working solution of the this compound probe (e.g., 5-10 µM) in serum-free cell culture medium.

-

Wash the adherent cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with the probe working solution for 15-30 minutes at 37°C.

-

Wash the cells three times with PBS to remove any excess probe.

-

To image the intracellular target ion, subsequently incubate the probe-loaded cells with a solution of the target metal ion (e.g., 10-20 µM of FeCl₃) for another 15-30 minutes.

-

Wash the cells again with PBS.

-

Mount the coverslips on a microscope slide with a mounting medium.

-

Visualize the cells using a confocal fluorescence microscope with appropriate excitation and emission filters (e.g., excitation at ~530 nm, emission collected at ~550-600 nm).

-

Applications and Advantages

-

High Sensitivity and Selectivity: The N-Phenyl-thiosemicarbazide moiety can be tailored to provide high selectivity for specific heavy metal ions. The "turn-on" mechanism ensures a high signal-to-noise ratio, enabling detection at low concentrations.[7]

-

Dual-Mode Detection: The probe allows for both colorimetric ("naked-eye") and fluorometric detection, providing flexibility in experimental design.[4]

-

Bioimaging: The cell permeability and low cytotoxicity of some rhodamine derivatives make them suitable for imaging and tracking metal ions in living cells, which is crucial for understanding their roles in biological processes and toxicology.

-

Environmental Monitoring: These probes can be adapted for the rapid and sensitive detection of heavy metal contaminants in water and soil samples.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Incomplete removal of unbound probe.- Autofluorescence from cells or medium.- Probe degradation. | - Increase the number and duration of washing steps.- Use a serum-free, phenol red-free medium for imaging.- Prepare fresh probe solutions and protect from light. |

| No or Weak Fluorescence Signal | - Probe is not entering the cells.- Incorrect excitation/emission wavelengths.- Target ion concentration is too low.- Probe is not selective for the tested ion. | - Optimize probe concentration and incubation time. Check cell viability.- Verify microscope filter sets match the probe's spectral properties.- Increase the concentration of the target ion.- Test with a known positive control ion for the probe. |

| Cell Death/Toxicity | - Probe concentration is too high.- Solvent (e.g., DMSO) concentration is too high. | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Ensure the final solvent concentration in the cell medium is low (typically <0.5%). |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the probe and its reagents.

-

Handle organic solvents and metal salt solutions in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

Store the probe in a cool, dark, and dry place to prevent degradation.

References

- 1. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]

- 2. Fluorescence switching via competitive ESIPT and spirolactam ring opening in a multifunctional rhodamine B probe for selective detection of Cu2+ and OCl−: theoretical insights with anticancer and biosensor activity - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracellular Metal Ion Imaging Using Rhodamine-6G N-Phenyl-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine-6G N-Phenyl-thiosemicarbazide is a fluorescent probe designed for the detection of specific intracellular metal ions. This molecule belongs to a class of sensors that utilize the spirolactam ring-opening mechanism of rhodamine dyes. In its native state, the molecule exists in a colorless and non-fluorescent spirolactam form. Upon binding to a target metal ion, the spirolactam ring opens, leading to a significant enhancement in fluorescence and a visible color change. This "turn-on" response allows for the sensitive and selective imaging of metal ions in living cells. The lipophilic nature of the probe facilitates its permeation across cell membranes, enabling the study of intracellular metal ion homeostasis, which is crucial in various physiological and pathological processes.

Principle of Detection

The detection mechanism of this compound is based on a metal-ion-triggered ring-opening of the spirolactam structure. The thiosemicarbazide moiety acts as the ion-binding site. When the target metal ion coordinates with the sulfur and nitrogen atoms of the thiosemicarbazide group, it induces a conformational change that forces the spirolactam ring to open. This converts the probe from its non-fluorescent, spirocyclic form to its fluorescent, open-amide form, resulting in a strong fluorescence emission upon excitation.

Signaling Pathway Diagram

Caption: Metal ion binding to this compound induces a structural change from the non-fluorescent spirolactam form to the highly fluorescent open-amide form.

Quantitative Data

The following table summarizes the performance of Rhodamine-6G thiosemicarbazide derivatives for the detection of various metal ions, based on published literature for structurally similar compounds. Note: The specific performance of the N-Phenyl-thiosemicarbazide derivative may vary.

| Parameter | Cu²⁺ | Hg²⁺ | Fe³⁺ | Other Metal Ions (e.g., Al³⁺, Co²⁺, Pb²⁺) |

| Selectivity | High | High | Moderate to High | Generally Low Interference |

| Detection Limit | ~1.23 µM to 47.2 nM | ~10 nM to 0.1 µM | ~0.07 µM | N/A |

| Response Time | Rapid | Rapid | Rapid | N/A |

| Optimal pH Range | 5.0 - 9.4 | 5.0 - 9.4 | Neutral | N/A |

| Fluorescence Enhancement | >80-fold | Significant "turn-on" | Significant "turn-on" | Minimal |

| Binding Stoichiometry | 1:1 or 1:2 (Probe:Ion) | 1:1 | 1:1 | N/A |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for synthesizing this compound from Rhodamine-6G hydrazide.

Materials:

-

Rhodamine-6G hydrazide

-

Phenyl isothiocyanate

-

Ethanol (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve Rhodamine-6G hydrazide (1 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Add phenyl isothiocyanate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a precipitate will form. Collect the solid product by filtration.

-

Wash the precipitate with cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Intracellular Metal Ion Imaging Protocol

This protocol provides a general guideline for using this compound for live-cell imaging. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium appropriate for the cell line

-

Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~520 nm, emission ~550 nm)

-

Cell line of interest (e.g., HeLa, A549)

Procedure:

-

Preparation of Probe Stock Solution: Prepare a 1 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.

-

Cell Seeding: Seed cells onto a glass-bottom dish or imaging plate and culture until they reach 50-70% confluency.

-

Probe Loading: a. Dilute the 1 mM probe stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells twice with PBS or HBSS to remove any excess, non-internalized probe.

-

Imaging: a. Add fresh, pre-warmed culture medium or HBSS to the cells. b. Image the cells using a fluorescence microscope. For Rhodamine-6G derivatives, typical excitation is around 520 nm and emission is collected around 550 nm. c. To induce intracellular metal ion changes, treat the cells with a metal ion solution or a specific agonist/antagonist and acquire time-lapse images.

Experimental Workflow for Intracellular Imaging

Application Notes & Protocols for Selective Detection of Al³⁺ Using Rhodamine-6G Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminum (Al³⁺) is the most abundant metal in the earth's crust and is widely used in various industrial applications, food additives, and water treatment processes. However, an excess of Al³⁺ in the human body has been linked to several neurodegenerative diseases. Therefore, the development of sensitive and selective methods for Al³⁺ detection is of significant importance in environmental and biological systems. Rhodamine-6G derivatives have emerged as promising fluorescent probes for Al³⁺ detection due to their excellent photophysical properties, high sensitivity, and selectivity.

The sensing mechanism of these probes is typically based on the Al³⁺-induced opening of the non-fluorescent spirolactam ring of the Rhodamine-6G scaffold. This process leads to the formation of a highly fluorescent, ring-opened amide structure, resulting in a "turn-on" fluorescence response. This change is often accompanied by a distinct color change, allowing for both fluorometric and colorimetric detection.[1][2][3]

Quantitative Data Summary

The following table summarizes the key performance metrics of various Rhodamine-6G derivatives for the selective detection of Al³⁺.

| Probe Name/Derivative | Limit of Detection (LOD) | Fluorescence Enhancement (Fold) | Binding Constant (K) | Solvent System | Reference |

| HL-Me | 2.8 nM | Massive | - | H₂O/MeOH (1:9, v/v) | [4][5] |

| H₃L1 | 1.4 nM | ~780 | 8.00 x 10⁵ M⁻¹ | H₂O/MeOH (9:1, v/v) | [1][2] |

| H₃L2 | 2.5 nM | ~725 | 6.90 x 10⁵ M⁻¹ | H₂O/MeOH (9:1, v/v) | [1][2] |

| H₃L3 | 4.0 nM | ~425 | 1.37 x 10⁴ M⁻¹ | H₂O/MeOH (9:1, v/v) | [1][2] |

| H₃L4 | 5.3 nM | ~391 | 1.03 x 10⁴ M⁻¹ | H₂O/MeOH (9:1, v/v) | [1][2] |

| L3 | 0.78 µM | 653 | K_d = 3.15 x 10⁻⁵ M | H₂O/CH₃CN (7:3, v/v) | [6] |

| L1 | 1.34 µM | 31 | 1.34 x 10⁴ M⁻¹ | H₂O/CH₃CN (4:1, v/v) | [7] |

| RG-HN | 26 nM | - | - | CH₃CN | [8] |

Experimental Protocols